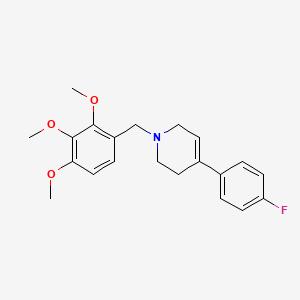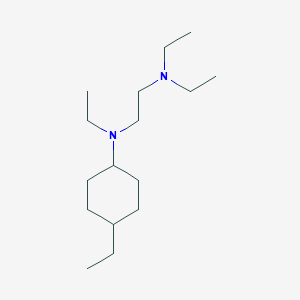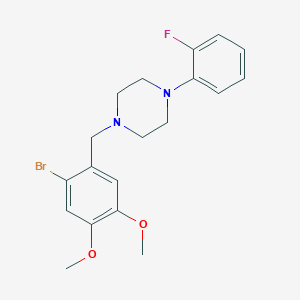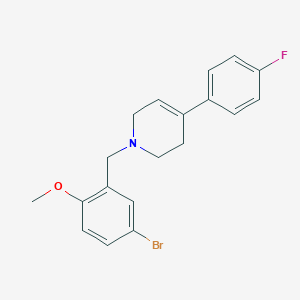![molecular formula C14H22N2 B3850251 N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B3850251.png)
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and is involved in a variety of physiological processes. DPCPX has been used extensively in scientific research to investigate the role of the adenosine A1 receptor in various biological systems.
作用机制
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is activated by the endogenous ligand adenosine. The adenosine A1 receptor is widely distributed throughout the body and is involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and pain perception. By blocking the adenosine A1 receptor, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine can modulate these physiological processes and provide insight into the role of the receptor in various biological systems.
Biochemical and physiological effects:
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been shown to have a variety of biochemical and physiological effects, depending on the specific biological system being studied. In cardiovascular research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been shown to increase heart rate and blood pressure by blocking the adenosine A1 receptor-mediated decrease in heart rate and vasodilation. In neuroprotection research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been shown to protect against neuronal damage and improve cognitive function by blocking the adenosine A1 receptor-mediated neurotoxicity. In pain management research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been shown to modulate pain perception by blocking the adenosine A1 receptor-mediated pain signaling.
实验室实验的优点和局限性
The advantages of using N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine in scientific research include its high selectivity for the adenosine A1 receptor, which allows for precise modulation of the receptor's activity, and its well-established synthesis method, which ensures consistent purity and yield of the final product. The limitations of using N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine in scientific research include its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect, and its potential off-target effects on other adenosine receptor subtypes or unrelated biological systems.
未来方向
There are several future directions for research involving N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine, including the development of more potent and selective adenosine A1 receptor antagonists, the investigation of the adenosine A1 receptor's role in other biological systems, and the exploration of N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine's potential therapeutic benefits in various diseases. Additionally, the use of N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine in combination with other compounds or therapies may provide new insights into the adenosine A1 receptor's role in complex biological processes.
科学研究应用
N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been used in a wide range of scientific research applications, including the study of cardiovascular function, neuroprotection, and pain management. In cardiovascular research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been used to investigate the role of the adenosine A1 receptor in regulating heart rate and blood pressure. In neuroprotection research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been used to investigate the potential therapeutic benefits of targeting the adenosine A1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management research, N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine has been used to investigate the role of the adenosine A1 receptor in modulating pain perception.
属性
IUPAC Name |
N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-6-7-14(11-12)16(2)10-8-13-5-3-4-9-15-13/h3-5,9,12,14H,6-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLEEBTTJYMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N(C)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-(3-pyridinyl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B3850176.png)
![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3850180.png)





![4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline](/img/structure/B3850224.png)
![(4-{3-[4-(3-methoxyphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B3850238.png)
![1-[3-(benzyloxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3850239.png)

![2-[methyl(2-phenylethyl)amino]-1-phenylethanol](/img/structure/B3850256.png)

![4-[(1-acetyl-4-piperidinyl)amino]cyclohexanol](/img/structure/B3850258.png)